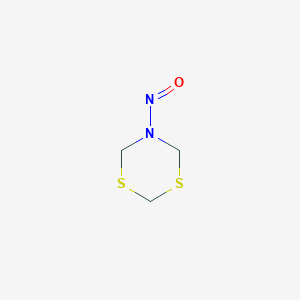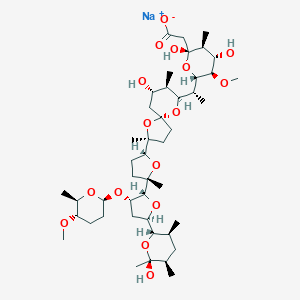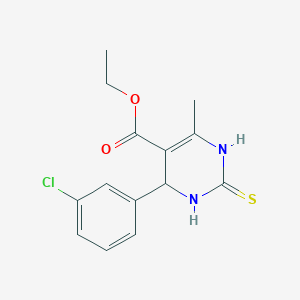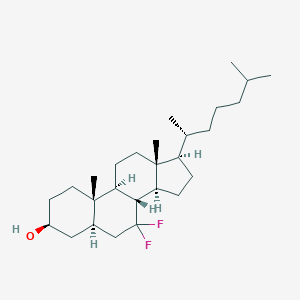![molecular formula C8H15NOS2 B220063 (3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol CAS No. 121702-92-9](/img/structure/B220063.png)
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as DMDO or 3,4-Dimercapto-1-methyl-2-pyrrolidinone and is a chelating agent that can bind to heavy metals and other toxic substances.
Mecanismo De Acción
DMDO acts as a chelating agent by binding to heavy metals and other toxic substances in the body. This binding process forms a stable complex that can be excreted from the body through urine or feces. DMDO is also known to have antioxidant properties that can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMDO has been shown to have a range of biochemical and physiological effects. In addition to its chelating and antioxidant properties, DMDO has been shown to have anti-inflammatory and neuroprotective effects. DMDO has also been studied for its potential applications in cancer treatment, as it can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DMDO is its ability to bind to heavy metals and other toxic substances, making it a valuable tool in the treatment of heavy metal poisoning. However, DMDO can also bind to essential metals such as zinc and copper, which can lead to deficiencies if used in excess. DMDO can also have toxic effects if used in high doses.
Direcciones Futuras
There are several potential future directions for research on DMDO. One area of interest is the development of new formulations of DMDO that can improve its efficacy and reduce its toxicity. Another area of interest is the study of DMDO's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMDO's antioxidant and neuroprotective properties make it a promising candidate for further research in this area. Finally, there is also potential for the development of new chelating agents based on the structure of DMDO, which could lead to the development of more effective treatments for heavy metal poisoning.
Métodos De Síntesis
DMDO can be synthesized through a multi-step process that involves the reaction of 2-pyrrolidinone with thionyl chloride, followed by the addition of sodium sulfide and methyl iodide. This process yields DMDO as a white crystalline solid with a melting point of 104-106°C.
Aplicaciones Científicas De Investigación
DMDO has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of DMDO is in the treatment of heavy metal poisoning. DMDO can bind to heavy metals such as lead, mercury, and arsenic, and facilitate their excretion from the body.
Propiedades
Número CAS |
121702-92-9 |
|---|---|
Nombre del producto |
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
Fórmula molecular |
C8H15NOS2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 |
Clave InChI |
BHJXMJSQJLEOMC-CSMHCCOUSA-N |
SMILES isomérico |
CN1CCC[C@@H]1[C@H]2[C@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
SMILES canónico |
CN1CCCC1C2C(CSS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)



![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)
